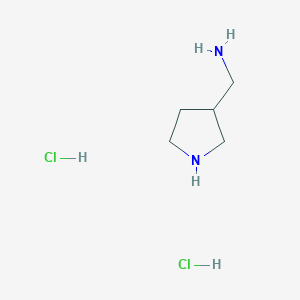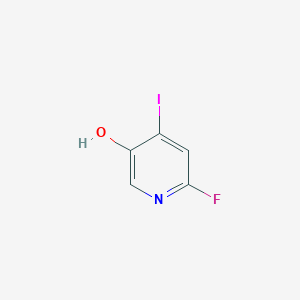
2,5-dibromo-1,3-thiazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-dibromo-1,3-thiazole-4-carbaldehyde” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “2,5-dibromo-1,3-thiazole-4-carbaldehyde” were not found in the retrieved sources, thiazoles in general have been associated with a wide range of chemical reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dibromo-1,3-thiazole-4-carbaldehyde involves the bromination of 2,5-dibromo-1,3-thiazole followed by the oxidation of the resulting 2,5-dibromo-1,3-thiazole-4-carboxylic acid to form the desired aldehyde.", "Starting Materials": [ "2,5-dibromo-1,3-thiazole", "Sodium hypochlorite", "Sodium hydroxide", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2,5-dibromo-1,3-thiazole in acetic acid.", "Step 2: Add sodium hypochlorite to the solution and stir for several hours at room temperature.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to around 7.", "Step 4: Extract the solution with dichloromethane.", "Step 5: Wash the organic layer with sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain 2,5-dibromo-1,3-thiazole-4-carboxylic acid.", "Step 8: Dissolve 2,5-dibromo-1,3-thiazole-4-carboxylic acid in acetic acid.", "Step 9: Add sodium chlorite to the solution and stir for several hours at room temperature.", "Step 10: Add sodium bicarbonate to the solution to adjust the pH to around 7.", "Step 11: Extract the solution with dichloromethane.", "Step 12: Wash the organic layer with water and brine.", "Step 13: Dry the organic layer over anhydrous sodium sulfate.", "Step 14: Concentrate the organic layer under reduced pressure to obtain 2,5-dibromo-1,3-thiazole-4-carbaldehyde." ] } | |
CAS番号 |
943735-43-1 |
製品名 |
2,5-dibromo-1,3-thiazole-4-carbaldehyde |
分子式 |
C4HBr2NOS |
分子量 |
270.9 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




